4-Bromo-5-chloro-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

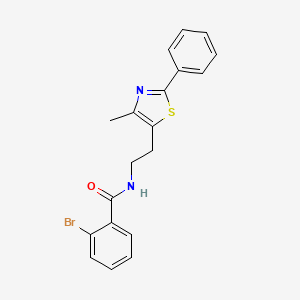

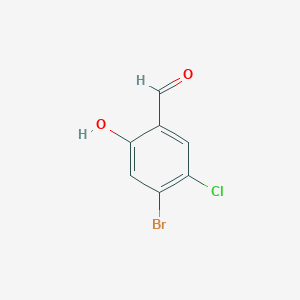

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a chemical compound with the CAS Number: 886504-56-9 . It has a molecular weight of 235.46 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-Bromo-5-chloro-2-hydroxybenzaldehyde is 1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5-chloro-2-hydroxybenzaldehyde are not available, it’s worth noting that similar compounds like 4-Bromo-2-hydroxybenzaldehyde are used in the synthesis of γ-secretase modulator BIIB042 .Physical And Chemical Properties Analysis

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Hydrazone Compounds

4-Bromo-5-chloro-2-hydroxybenzaldehyde can react with 4-chlorobenzohydrazide to afford two isostructural hydrazone compounds . These compounds were structurally characterized by X-ray determination . Hydrazone compounds have been widely investigated due to their easy synthesis and wide applications .

Antimicrobial and Antitumor Activities

Hydrazone compounds, which can be synthesized using 4-Bromo-5-chloro-2-hydroxybenzaldehyde, have excellent antimicrobial and antitumor activities . This makes the compound a valuable resource in the development of new drugs and therapies.

Synthesis of PDE4 Inhibitors

2-Bromo-5-hydroxybenzaldehyde, a compound similar to 4-Bromo-5-chloro-2-hydroxybenzaldehyde, is used in the synthesis of PDE4 inhibitors . It’s plausible that 4-Bromo-5-chloro-2-hydroxybenzaldehyde could be used in a similar manner.

Synthesis of BCL-XL and Cancer Cell Growth Inhibitors

2-Bromo-5-hydroxybenzaldehyde is also used in the synthesis of BCL-XL and cancer cell growth inhibitors . Given the structural similarity, 4-Bromo-5-chloro-2-hydroxybenzaldehyde could potentially be used in similar applications.

Synthesis of Schiff Base Ligands

5-Bromosalicylaldehyde, a compound similar to 4-Bromo-5-chloro-2-hydroxybenzaldehyde, reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand . Given the structural similarity, 4-Bromo-5-chloro-2-hydroxybenzaldehyde could potentially be used in similar applications.

Organic Synthesis Intermediate

4-Bromo-5-chloro-2-hydroxybenzaldehyde is an organic synthesis intermediate and can be used in laboratory research and development processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is reversible, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .

Pharmacokinetics

Its molecular weight of 23546 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

The formation of oximes and hydrazones from aldehydes is a well-known reaction in organic chemistry, which can lead to significant changes in the chemical properties of the molecule .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. For instance, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

Propriétés

IUPAC Name |

4-bromo-5-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYMROGJFPZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2-hydroxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)

![2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2949398.png)

![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)

![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)

![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)